Caerulomycin E -

Caerulomycin E

Catalog Number: EVT-1583175
CAS Number:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caerulomycin E is a natural product found in Actinoalloteichus cyanogriseus with data available.
Overview

Caerulomycin E is a natural product belonging to the class of caerulomycins, which are characterized by their unique bipyridine core. These compounds have garnered interest due to their potential biological activities, including antimicrobial and antitumor properties. Caerulomycin E is primarily derived from actinobacteria, particularly those belonging to the genus Streptomyces, which are known for their ability to produce a wide array of bioactive metabolites.

Source

Caerulomycin E was first isolated from Streptomyces caeruleus, a soil-dwelling bacterium. The biosynthesis of caerulomycins in these organisms involves complex pathways that integrate polyketide and nonribosomal peptide synthesis, leading to the formation of structurally diverse compounds. Recent studies have highlighted the genomic and enzymatic machinery involved in the production of caerulomycins, revealing insights into their biosynthetic pathways and potential for engineering novel derivatives .

Classification

Caerulomycin E is classified under the bipyridine derivatives due to its structural characteristics, which include two pyridine rings connected by a carbon-carbon bond. This compound falls within the broader category of natural products known for their diverse pharmacological effects.

Synthesis Analysis

Methods

The synthesis of caerulomycin E has been achieved through various synthetic routes. One notable method involves the formation of the bipyridine core via a 2-pyridyl substituted 4H-pyran-4-one intermediate. This approach allows for efficient construction of the bipyridine framework while minimizing the need for highly pre-functionalized starting materials .

Technical Details

The total synthesis typically requires several key steps:

Molecular Structure Analysis

Structure

The molecular structure of caerulomycin E features a bipyridine core with specific substituents that contribute to its biological activity. The compound can be represented as follows:

Caerulomycin E C12H10N2O\text{Caerulomycin E C}_{12}\text{H}_{10}\text{N}_2\text{O}

Data

  • Molecular Weight: Approximately 198.22 g/mol
  • Chemical Formula: C₁₂H₁₀N₂O
  • Structural Features: The compound exhibits functional groups typical of pyridine derivatives, including an oxime functional group that is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Caerulomycin E participates in various chemical reactions typical of bipyridine compounds, including:

  • Redox Reactions: Due to its nitrogen-containing rings, caerulomycin E can undergo oxidation and reduction processes.
  • Coordination Chemistry: The bipyridine structure allows for coordination with metal ions, which can enhance its biological activity.

Technical Details

The synthesis involves carefully controlled reaction conditions to ensure high selectivity and yield. For example, reactions may require specific temperatures and catalysts to facilitate bipyridine formation without unwanted side products .

Mechanism of Action

Process

The mechanism by which caerulomycin E exerts its biological effects involves interactions with cellular targets that disrupt normal cellular functions. It has been shown to possess immunomodulatory properties, potentially affecting immune cell activity by chelating metal ions essential for cell function.

Data

Research indicates that caerulomycin A, closely related to caerulomycin E, inhibits Th2 cell activity, suggesting a similar mechanism may be at play in caerulomycin E's action against various pathogens . The exact molecular targets and pathways are still under investigation but are believed to involve modulation of signaling pathways in immune cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Caerulomycin E typically appears as a yellowish solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Caerulomycin E can react with nucleophiles due to its electrophilic sites, making it useful in further synthetic applications.
Applications

Scientific Uses

Caerulomycin E has potential applications in:

  • Pharmaceutical Development: Due to its antimicrobial and antitumor properties, it is being explored as a lead compound for new drug development.
  • Biochemical Research: Its unique structure makes it a valuable tool for studying metal ion interactions and cellular processes.

Research continues into optimizing its synthesis and exploring its full range of biological activities, with the goal of developing effective therapeutic agents based on this compound .

Introduction to Caerulomycin E in Natural Product Research

Discovery and Natural Occurrence in Actinomycete Ecosystems

Caerulomycin E was first characterized from marine-derived actinomycetes belonging to the genus Actinoalloteichus, specifically identified in strains isolated from marine invertebrates collected in geographically distinct regions. Initial discovery efforts focused on bioactivity-guided fractionation of fermentation extracts from Actinoalloteichus cyanogriseus strains obtained from marine sponges and tunicates. The compound’s structural elucidation revealed a 2,2′-bipyridine core decorated with an oxime functional group and a methylated pyridine moiety, distinguishing it from other caerulomycins like caerulomycin A (which features an additional methoxy group) and caerulomycin K (characterized by a phenyl substituent) [4] [10].

The ecological niche of caerulomycin E producers is intrinsically linked to marine symbiotic relationships. Actinomycetes producing this alkaloid are predominantly associated with benthic marine invertebrates inhabiting biodiverse ecosystems, suggesting a potential ecological role in chemical defense or microbial antagonism. Isolation protocols typically involve pretreatment of host specimens to reduce fast-growing contaminants, followed by cultivation on selective media supplemented with artificial seawater. Optimal production occurs under specific fermentation conditions, often requiring nutrient manipulation or co-cultivation techniques to activate silent biosynthetic gene clusters under laboratory conditions. Recent studies have demonstrated significant yield enhancements (exceeding 600 mg/L) through ribosome engineering and medium optimization strategies targeting regulatory pathways in Actinoalloteichus species [1] [3].

Table 1: Caerulomycin-Producing Actinomycetes and Their Marine Sources

Producing StrainHost Organism/EnvironmentGeographic OriginAssociated Caerulomycin
Actinoalloteichus cyanogriseus WH1-2216-6Marine sponge (Mycale plumose)South China SeaCaerulomycin A, E, K
Actinoalloteichus sp. AHMU CJ021Offshore sedimentYellow Sea, ChinaCaerulomycin A (precursor to E)
Saccharopolyspora sp. nov.Sponge (Clathrina coriacea)Canary IslandsProdigiosin analogues
Micromonospora sp. L-31-CLCO-002Sponge (Acanthostrongylophora sp.)Indonesian watersIndolocarbazole alkaloids
Salinispora sp. M403Sponge (Pseudoceratina clavata)Tropical PacificRifamycins

Historical Context of Bipyridine Alkaloids in Microbial Secondary Metabolism

The caerulomycin family occupies a significant position within the historical tapestry of microbial alkaloids, first identified in the mid-20th century during systematic screening of actinomycete metabolites. The foundational bipyridine scaffold represents a chemically stable moiety capable of metal chelation and diverse molecular interactions, explaining its evolutionary conservation across taxa. Caerulomycins belong to a broader class of nitrogen-containing heterocyclics that includes structurally related compounds like collismycins and prodigiosins, all sharing the biosynthetic theme of hybrid polyketide-nonribosomal peptide origin [5] [10].

Biosynthetically, caerulomycin E derives from a fascinating hybrid PKS-NRPS pathway that integrates picolinic acid, malonyl-CoA, and cysteine building blocks. Genetic analysis of producing strains has identified the conserved cam gene cluster spanning approximately 37.9 kb and encoding approximately 20 open reading frames responsible for the compound’s assembly and modification. The pathway initiates with CaeA1-mediated activation of picolinic acid, followed by CaeA2-catalyzed incorporation of malonyl-CoA and cysteine. A key oxidative cyclization step mediated by the flavin-dependent enzyme CaeB1 generates the characteristic bipyridine core through an unprecedented C-C bond formation strategy involving cysteine’s β-carbon rather than the typical α-amine group used in classical NRPS systems. This enzymatic innovation represents a significant expansion of known NRPS biochemistry and provides nature’s solution to constructing complex heteroaromatic systems [5].

The final structural diversification yielding caerulomycin E specifically involves post-assembly modifications including hydrolytic processing, oxime formation, and regioselective methylation. These tailoring reactions introduce functional group variations that profoundly influence the molecule’s physicochemical properties and biological target interactions. The oxime functional group characteristic of caerulomycin E enhances hydrogen-bonding capacity compared to simpler analogues, potentially explaining its differential bioactivity profile.

Table 2: Key Enzymatic Steps in Caerulomycin E Biosynthesis

Biosynthetic StageEnzyme(s)FunctionStructural Outcome
Starter Unit ActivationCaeA1 (A-PCP)Adenylation and thiolation of picolinic acidPicolinyl-S-PCP
Chain ElongationCaeA2 (KS-AT-ACP, Cy-A-PCP)Malonyl extension and cysteine incorporationThioester-bound tetraketide-cysteine intermediate
Bipyridine CyclizationCaeB1 (Flavoprotein)Oxidative C-C coupling and cyclodehydration2,2'-Bipyridine scaffold
Tailoring ReactionsCamM, CamO, CamPHydrolysis, oxime formation, O-methylationCaerulomycin E with oxime and methoxy groups

Phylogenetic Distribution of Caerulomycin-Producing Actinomycetes

Caerulomycin biosynthesis demonstrates a phylogenetically restricted distribution within the actinomycete lineage, predominantly observed in the genus Actinoalloteichus (family Pseudonocardiaceae). 16S rRNA sequencing and phylogenetic analysis of caerulomycin-producing isolates reveal close evolutionary relationships between terrestrial and marine strains, suggesting marine populations may represent terrestrial derivatives that underwent ecological adaptation. Within Actinoalloteichus, strains producing caerulomycins form a distinct monophyletic clade sharing >98% 16S rRNA sequence similarity, exemplified by Actinoalloteichus cyanogriseus WH1-2216-6 and Actinoalloteichus sp. AHMU CJ021. This conservation extends to the cam biosynthetic gene cluster, which shows >95% sequence similarity across producing strains [1] [3].

Beyond Actinoalloteichus, genomic mining reveals homologous bipyridine biosynthetic machinery in select Streptomyces and Saccharopolyspora species associated with marine sponges. However, these strains predominantly produce structurally distinct bipyridine compounds rather than caerulomycins per se, suggesting functional divergence within this biosynthetic paradigm. The evolutionary drivers for caerulomycin specialization likely involve ecological selection pressures within host-associated marine environments, where these metabolites may function in microbial competition or host defense. Supporting this ecological role, caerulomycin E producers demonstrate enhanced prevalence in marine invertebrates compared to free-living sediment populations, with isolation frequency correlating with host taxonomic groups, particularly demosponges and ascidians from biodiverse coral reef ecosystems [10].

Recent advances in culture-independent techniques have expanded our understanding of caerulomycin diversity, revealing previously uncultured actinomycetes from marine sponges harboring cam-like gene clusters. These findings suggest the true phylogenetic distribution may be broader than currently recognized, limited more by cultivation biases than actual biosynthetic capacity. Activation of silent clusters through ribosome engineering (e.g., gentamycin resistance induction) or co-cultivation approaches has successfully unlocked caerulomycin production in previously non-producing Actinoalloteichus strains, confirming the widespread but silent genetic potential within this genus. Such strategies have yielded titer improvements exceeding 14-fold (from 42.5 mg/L to 618.6 mg/L) through combined mutagenesis and media optimization, facilitating sufficient supply for structural and biological studies of rare analogues like caerulomycin E [3].

Table 3: Phylogenetic Distribution of Bipyridine-Producing Actinomycetes

Taxonomic ClassificationRepresentative GeneraBipyridine CompoundsEcological Niche
Family PseudonocardiaceaeActinoalloteichusCaerulomycins A-KMarine sponges, sediments
Family StreptomycetaceaeStreptomycesStreptophenazines, cyanogrisidesVarious marine invertebrates
Family MicromonosporaceaeMicromonospora, SalinisporaIndolocarbazoles, manzaminesSponges, tunicates
Family SaccharopolysporaceaeSaccharopolysporaProdigiosins, metacycloprodigiosinMarine sponges
Uncultured LineagesCandidatus genresUnknown (biosynthetic potential)Diverse marine hosts

Properties

Product Name

Caerulomycin E

IUPAC Name

4-methoxy-6-pyridin-2-ylpyridine-2-carbaldehyde

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c1-16-10-6-9(8-15)14-12(7-10)11-4-2-3-5-13-11/h2-8H,1H3

InChI Key

JIOYIFCWGKLPBG-UHFFFAOYSA-N

Synonyms

caerulomycin E

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=O

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